molecular formula C18H16ClN3OS B2593588 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1234972-47-4

3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2593588
CAS No.: 1234972-47-4
M. Wt: 357.86
InChI Key: DVMGRXWTJZJEGE-UHFFFAOYSA-N
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Description

This chemical entity, 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, is a synthetically designed urea derivative of interest in medicinal chemistry and drug discovery research. Its molecular architecture incorporates a urea bridge—a functional group identified in studies as a key pharmacophore for molecular recognition and binding to biological targets . The core structure is decorated with three distinct heteroaromatic systems: a 2-chlorophenyl group, a pyridin-2-ylmethyl group, and a thiophen-3-ylmethyl group. This specific combination suggests potential for multi-target interactions. The pyridine ring is a privileged scaffold in agrochemical and pharmaceutical agents, known to contribute to various biological activities including fungicidal and anticancer properties . The inclusion of the thiophene ring, another prominent heterocycle in bioactive molecule design, further enhances the compound's potential for exploration in biochemical probing . Urea derivatives similar to this compound have been investigated as core structures in the development of novel small-molecule inhibitors and chemical probes. Research on analogous compounds indicates that the urea functional group can serve as a critical binding element, potentially enabling the inhibition of protein-protein interactions or enzyme activity . This product is intended for research applications only, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. It is provided for use by qualified researchers in laboratory settings.

Properties

IUPAC Name

3-(2-chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-16-6-1-2-7-17(16)21-18(23)22(11-14-8-10-24-13-14)12-15-5-3-4-9-20-15/h1-10,13H,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMGRXWTJZJEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 2-chlorobenzylamine, pyridin-2-ylmethanol, and thiophen-3-ylmethanol. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final urea derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors, automated control systems, and advanced purification techniques to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it into lower oxidation state compounds, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has a broad spectrum of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Biological Activity
Target Compound 3-(2-Chlorophenyl), 1-(pyridin-2-ylmethyl), 1-(thiophen-3-ylmethyl) C₁₇H₁₅ClN₃OS* ~348.8 Not reported Not explicitly documented
2PU-3 1-(4-Chlorophenyl), 3-(pyridin-2-ylmethyl) C₁₃H₁₂ClN₃O 261.7 Not reported Cytokinin activity (plant growth regulation)
4PU-30 1-(2-Chloropyridin-4-yl), 3-phenyl C₁₂H₁₀ClN₃O 247.7 Not reported Cytokinin activity
1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea 1-(2-Chlorophenyl), 3-(prop-2-yn-1-yl) C₁₀H₉ClN₂O 208.6 1197753-77-7 Not explicitly documented

*Estimated based on structural analysis.

Structural Differences and Implications

Substituent Diversity :

  • The target compound uniquely combines pyridine and thiophene groups, introducing both nitrogen and sulfur heteroatoms. This contrasts with 2PU-3 and 4PU-30 , which lack sulfur and instead feature chlorophenyl or chloropyridinyl groups .
  • The propargyl group in 1-(2-chlorophenyl)-3-(prop-2-yn-1-yl)urea introduces alkyne functionality, which may enhance reactivity in click chemistry or metabolic stability.

Positional Effects :

  • The 2-chlorophenyl group in the target compound and 1-(2-chlorophenyl)-3-(prop-2-yn-1-yl)urea differs from the 4-chlorophenyl group in 2PU-3 . Ortho-substitution on the phenyl ring may sterically hinder interactions with biological targets compared to para-substitution.

Physicochemical Properties

  • Molecular Weight : The target compound’s higher molecular weight (~348.8 g/mol) compared to 2PU-3 (261.7 g/mol) and 4PU-30 (247.7 g/mol) may influence solubility and bioavailability.
  • Thermodynamic Stability : The propargyl group in 1-(2-chlorophenyl)-3-(prop-2-yn-1-yl)urea could confer higher reactivity, whereas the thiophene in the target compound might improve stability under acidic conditions.

Biological Activity

The compound 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a member of the diaryl urea class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H17ClN2O2S2
  • Molecular Weight : 392.92 g/mol
  • CAS Number : 1235043-22-7

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available intermediates. Key steps include:

  • Preparation of Intermediates :
    • Synthesis of 2-chlorobenzylamine through chlorination of an appropriate benzene derivative.
    • Formation of pyridin-2-ylmethyl and thiophen-3-ylmethyl derivatives through alkylation reactions.
  • Final Coupling Reaction :
    • The final urea bond is formed via the reaction of the prepared amines with isocyanates or carbamates under controlled conditions.

Anticancer Activity

Recent studies have demonstrated that derivatives of diaryl ureas, including the target compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that similar compounds showed IC50 values in the low micromolar range against A549 (lung cancer) and HCT116 (colon cancer) cell lines, indicating potent anticancer properties .

CompoundCell LineIC50 (μM)
This compoundA549TBD
Similar DerivativeHCT1163.90 ± 0.33
Sorafenib (Control)A5492.12 ± 0.18

The mechanism of action appears to involve inhibition of key signaling pathways involved in cell proliferation and survival, such as the BRAF pathway .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary tests indicated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of diaryl urea derivatives. Modifications at specific positions on the phenyl and pyridine rings significantly influence potency and selectivity:

  • Chlorine Substitution : The presence of chlorine at the ortho position on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
  • Pyridine and Thiophene Rings : The incorporation of these heterocycles contributes to improved interaction with biological targets through hydrogen bonding and π-stacking interactions.

Case Study 1: Anticancer Evaluation

In a systematic evaluation involving a series of diaryl urea derivatives, one compound demonstrated an IC50 value comparable to established drugs like Sorafenib, indicating its potential as a lead compound for further development . The study utilized MTT assays to assess cell viability across multiple cancer cell lines.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of similar compounds, revealing effective inhibition against Gram-positive and Gram-negative bacteria. The results highlighted the importance of structural modifications in enhancing antimicrobial activity .

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